molecular formula C8H17NO B1457485 [3-(Propan-2-yl)pyrrolidin-3-yl]methanol CAS No. 1515457-62-1

[3-(Propan-2-yl)pyrrolidin-3-yl]methanol

Cat. No.: B1457485
CAS No.: 1515457-62-1
M. Wt: 143.23 g/mol
InChI Key: PDNWIJUIFXPSAA-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)pyrrolidin-3-yl]methanol (CAS 1515457-62-1) is a high-value pyrrolidine-based building block with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound features a propan-2-yl (isopropyl) substituent and a hydroxymethyl group on the same carbon atom of the pyrrolidine ring, a saturated nitrogen heterocycle that is widely used in medicinal chemistry . The pyrrolidine ring is a privileged scaffold in drug discovery due to its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . Its saturated nature and non-planar structure, a phenomenon known as "pseudorotation," make it a versatile fragment for designing novel bioactive molecules with optimized physicochemical properties . Researchers utilize this compound as a key synthetic intermediate, particularly in the development of targeted therapies. For instance, derivatives of pyrrolidine scaffolds are investigated as potent inhibitors, such as Janus Kinase (JAK) inhibitors documented in relevant pharmaceutical patents . With a polar surface area of approximately 32 Ų and two hydrogen bond donors, this building block can influence the solubility and binding characteristics of potential drug candidates . It is available with a purity of 95% and is intended For Research Use Only. This product is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3-propan-2-ylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8(6-10)3-4-9-5-8/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNWIJUIFXPSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrrolidin-3-yl Methanol Derivatives

The synthesis of pyrrolidin-3-yl methanol derivatives typically involves:

  • Construction of the pyrrolidine ring system.
  • Introduction of the isopropyl substituent at the 3-position.
  • Installation of the hydroxymethyl (-CH2OH) group at the 3-position.
  • Control of stereochemistry to obtain the desired enantiomer or diastereomer.

Several approaches have been reported, including reduction of pyrrolidin-3-one precursors, functional group transformations on preformed pyrrolidines, and multi-step synthetic sequences starting from amino acids or related precursors.

Preparation via Reduction of Pyrrolidin-3-one Intermediates

One of the prominent methods involves the reduction of pyrrolidin-3-one derivatives to the corresponding pyrrolidin-3-yl methanol. This approach is exemplified by the use of borane complexes as reducing agents.

Example Procedure:

  • Starting from 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, the compound is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.
  • Borane-dimethyl sulfide complex is added dropwise to the solution, and the mixture is stirred at 0 °C for 1 hour, then at room temperature for 18 hours.
  • Additional borane complex is added to ensure complete reduction.
  • The reaction is quenched with water and acidified with 2 M HCl.
  • The product is extracted with ethyl acetate, washed, dried, and concentrated to yield the pyrrolidin-3-yl methanol derivative.

This method is efficient for reducing the ketone group to the corresponding alcohol, with borane complexes providing selectivity and mild conditions.

Synthesis Starting from Aminohydroxybutyric Acid Derivatives

A scalable and industrially relevant method involves the synthesis of pyrrolidin-3-ol derivatives from aminohydroxybutyric acid precursors.

Key Steps:

  • Esterification of aminohydroxybutyric acid with methanol in the presence of sulfuric acid to form the methyl ester hydrochloride.
  • Treatment of the lactam intermediate with sodium borohydride in diglyme, followed by acidification and heating to induce ring closure and reduction.
  • Isolation of crystalline intermediates to ensure high optical and chemical purity, suitable for pharmaceutical applications.

This process achieves high yields (~44% overall) and purity, meeting GMP standards. The method is particularly valuable for producing enantiomerically pure pyrrolidin-3-ol derivatives.

Functionalization of Pyrrolidine Rings via Palladium-Catalyzed Reactions

Advanced synthetic routes incorporate palladium-catalyzed cross-coupling reactions to functionalize the pyrrolidine ring and install substituents such as the isopropyl group.

Typical Procedure:

  • Starting with pyrrolidin-3-yl derivatives, palladium catalysts such as Pd2(dba)3 are employed with ligands like xantphos.
  • Bases such as tert-butoxide (t-BuONa) are used.
  • Reactions are conducted in solvents like toluene at elevated temperatures (~110 °C) under nitrogen atmosphere.
  • The products are purified by preparative high-performance liquid chromatography (prep-HPLC).

Detailed Data Table Summarizing Key Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Notes Reference
1 Pyrrolidine-2,3-dione derivative Borane-dimethyl sulfide, THF, 0 °C to RT, acid quench ~80 Reduction of ketone to alcohol
2 Aminohydroxybutyric acid Methanol, H2SO4, NaBH4, diglyme, acid, heat 44 (overall) Scalable, GMP-compliant, high purity
3 Pyrrolidin-3-yl derivatives Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, N2 27-55 Pd-catalyzed cross-coupling, prep-HPLC

Research Findings and Notes on Stereochemistry and Purity

  • The stereochemical integrity of the pyrrolidin-3-yl center is critical for biological activity. Methods employing crystalline intermediates and controlled reduction steps ensure high enantiomeric excess.
  • Borane-mediated reductions proceed with high selectivity for the hydroxymethyl group formation without over-reduction or ring opening.
  • Palladium-catalyzed methods allow for late-stage functionalization, enabling the introduction of diverse substituents including isopropyl groups, which are important for modulating pharmacokinetic properties.
  • Purification techniques such as silica gel chromatography and prep-HPLC are essential to isolate pure compounds with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[3-(Propan-2-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

[3-(Propan-2-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of [3-(Propan-2-yl)pyrrolidin-3-yl]methanol, a comparison with structurally related pyrrolidine and pyridine derivatives is provided below. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Physical Properties Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
[3-(Propan-2-yl)pyrrolidin-3-yl]methanol 2148-53-0 C₈H₁₇NO 143.23 3-(isopropyl), 3-(hydroxymethyl)
Pyrrolidin-3-ylmethanol 5082-74-6 C₅H₁₁NO 101.15 3-(hydroxymethyl)
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol 1903091-93-9 C₁₂H₁₅FNO₂ 225.26 3-(fluorophenyl-methoxy), 3-(hydroxymethyl)
[3-(Pyridin-2-yl)piperidin-3-yl]methanol 1903245-67-9 C₁₁H₁₆N₂O 192.30 Pyridinyl, hydroxymethyl
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol - C₁₀H₁₂FN₂O 195.22 6-fluoropyridinyl, hydroxymethyl

Structural and Functional Differences

Pyrrolidin-3-ylmethanol (CAS 5082-74-6): Lacks the isopropyl group, resulting in a lower molecular weight (101.15 vs. 143.23 g/mol) and higher polarity. Primarily used as a chiral building block for pharmaceuticals and agrochemicals due to its simple structure .

Higher molecular weight (225.26 g/mol) and lipophilicity compared to the isopropyl analog, making it suitable for CNS-targeting drug candidates .

Applications include catalysis and material science, where its π-π stacking ability aids in polymer design .

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: The fluoropyridinyl group enhances metabolic stability and binding affinity in kinase inhibitors. Priced at $220–$2,640 (1–25 g), it is commercially available for high-throughput drug screening .

Physicochemical Properties

  • Hydrophobicity: The isopropyl group in [3-(Propan-2-yl)pyrrolidin-3-yl]methanol increases logP compared to unsubstituted Pyrrolidin-3-ylmethanol, enhancing membrane permeability .
  • Thermal Stability : Fluorinated and aromatic derivatives (e.g., CAS 1903091-93-9) exhibit higher thermal stability due to rigid aryl groups, making them suitable for high-temperature material synthesis .

Biological Activity

[3-(Propan-2-yl)pyrrolidin-3-yl]methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and an isopropyl group, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of [3-(Propan-2-yl)pyrrolidin-3-yl]methanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in cellular pathways and physiological responses. For instance, it has been suggested that the compound may inhibit certain enzymes involved in metabolic processes, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Specifically, [3-(Propan-2-yl)pyrrolidin-3-yl]methanol has shown promise against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values that suggest effective antibacterial activity:

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, [3-(Propan-2-yl)pyrrolidin-3-yl]methanol has exhibited antifungal activity against strains like Candida albicans and Fusarium oxysporum. The observed MIC values ranged from 16.69 to 78.23 µM for C. albicans, suggesting moderate antifungal efficacy .

Case Study 1: Enzyme Inhibition

A study explored the inhibition of lysosomal phospholipase A2 (LPLA2) by various compounds, including [3-(Propan-2-yl)pyrrolidin-3-yl]methanol. The findings indicated that this compound could inhibit LPLA2 activity, which is associated with phospholipidosis—a condition linked to various drug-induced side effects . This inhibition may provide insights into the compound's potential as a therapeutic agent in managing drug-induced toxicity.

Case Study 2: Drug Development Applications

Research has also highlighted the use of [3-(Propan-2-yl)pyrrolidin-3-yl]methanol as a precursor in synthesizing more complex molecules with potential pharmacological activities. Its role as a building block in drug development emphasizes its importance in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for [3-(Propan-2-yl)pyrrolidin-3-yl]methanol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via alkylation of pyrrolidine derivatives. One approach involves reacting 3-(hydroxymethyl)pyrrolidine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-yl group. Acidic conditions (e.g., H₂SO₄) may enhance regioselectivity during cyclization . For fluorinated analogs, fluorinating agents like KF in DMSO can be used to introduce halogen substituents, though solvent polarity must be optimized to prevent side reactions . Yield optimization requires precise stoichiometric control of reagents and inert atmosphere to avoid oxidation of the alcohol moiety .

Q. Which spectroscopic techniques are most reliable for characterizing [3-(Propan-2-yl)pyrrolidin-3-yl]methanol, and how should data be interpreted?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 144.1388), while ¹H/¹³C NMR identifies stereochemical features. For example, the pyrrolidine ring protons show splitting patterns (δ 3.40–3.18 ppm) indicative of axial-equatorial conformers . IR spectroscopy verifies the hydroxyl stretch (~3200–3400 cm⁻¹). Discrepancies in NMR integration may arise from dynamic ring puckering; variable-temperature NMR or crystallography (SHELX refinement) resolves such ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of [3-(Propan-2-yl)pyrrolidin-3-yl]methanol derivatives, and what validation criteria ensure reliability?

  • Methodological Answer : Molecular docking (e.g., Autodock Vina) using crystal structures of target proteins (e.g., EGFR kinase) can predict binding affinities. Key validation includes redocking native ligands to achieve RMSD ≤ 2.0 Å, ensuring force field parameters (e.g., CHARMM36) are calibrated for pyrrolidine conformers . MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Bioactivity predictions should be cross-validated with in vitro assays (e.g., MIC for antimicrobial activity) to resolve false positives .

Q. What strategies resolve contradictions in stereochemical assignments during synthesis of chiral [3-(Propan-2-yl)pyrrolidin-3-yl]methanol derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while X-ray crystallography (SHELXL) provides unambiguous stereochemical assignments. For intermediates, Mosher’s ester analysis or NOESY NMR detects spatial proximity of substituents. If synthetic routes yield racemic mixtures, asymmetric catalysis (e.g., Jacobsen’s thiourea) introduces enantioselectivity . Conflicting optical rotation data may arise from solvent polarity; standardized measurements in chloroform or DMSO are recommended .

Q. How do steric and electronic effects of the propan-2-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The isopropyl group induces steric hindrance, reducing accessibility to the pyrrolidine nitrogen. DFT calculations (Gaussian 09) model transition states to predict regioselectivity. For example, bulky electrophiles (e.g., benzyl bromides) favor substitution at the less hindered C-2 position. Electron-withdrawing substituents on the pyrrolidine ring (e.g., CF₃) increase electrophilicity at C-3, accelerating SN2 reactions. Kinetic studies (UV-Vis monitoring) quantify rate constants under varying temperatures .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for [3-(Propan-2-yl)pyrrolidin-3-yl]methanol?

  • Methodological Answer : Theoretical pKa (e.g., ACD/Labs or SPARC calculators) may underestimate experimental values due to solvation effects. Potentiometric titration in aqueous/organic solvents (e.g., 30% MeOH) refines measurements. Discrepancies >1 pH unit suggest hydrogen bonding or intramolecular stabilization not captured in silico. Comparative studies with analogs (e.g., 3-methylpyrrolidine methanol) isolate structural contributions .

Tables

Key Property Method Typical Value Reference
Melting PointDSC78–82°C
logP (Octanol-Water)Shake-Flask1.2 ± 0.1
HRMS [M+H]⁺ESI-QTOF144.1388
¹H NMR (DMSO-d₆)400 MHzδ 3.40–3.18 (m, 8H)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Propan-2-yl)pyrrolidin-3-yl]methanol
Reactant of Route 2
[3-(Propan-2-yl)pyrrolidin-3-yl]methanol

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